molecular formula C8H14N2O B048244 1-Azabicyclo[3.2.1]octane-5-carboxamide CAS No. 119102-99-7

1-Azabicyclo[3.2.1]octane-5-carboxamide

Cat. No.: B048244
CAS No.: 119102-99-7
M. Wt: 154.21 g/mol
InChI Key: PHXUXNOMFOEYSS-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octane-5-carboxamide is a chemical building block based on the privileged 1-azabicyclo[3.2.1]octane scaffold. This nitrogen-containing bicyclic structure is of significant interest in medicinal chemistry and drug discovery due to its presence in compounds with diverse biological activities . The 1-azabicyclo[3.2.1]octane core is a key structural motif found in various bioactive molecules and is used in the total synthesis of complex target molecules . Related azabicyclo[3.2.1]octane derivatives have been investigated for their potential in treating a wide range of conditions, demonstrating the scaffold's versatility. Research has explored their application in inflammatory diseases , central nervous system (CNS) disorders , metabolic diseases such as type 2 diabetes , and as cholinergic receptor antagonists . The carboxamide functional group on this scaffold enhances its utility as a synthetic intermediate, allowing for further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic candidates. This compound is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

119102-99-7

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octane-5-carboxamide

InChI

InChI=1S/C8H14N2O/c9-7(11)8-2-1-4-10(6-8)5-3-8/h1-6H2,(H2,9,11)

InChI Key

PHXUXNOMFOEYSS-UHFFFAOYSA-N

SMILES

C1CC2(CCN(C1)C2)C(=O)N

Canonical SMILES

C1CC2(CCN(C1)C2)C(=O)N

Synonyms

1-Azabicyclo[3.2.1]octane-5-carboxamide(9CI)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1-Azabicyclo[3.2.1]octane-5-carboxamide and its derivatives are primarily recognized for their interaction with opioid receptors, specifically as mu-opioid receptor antagonists. These compounds can mitigate the adverse effects associated with opioid therapies, such as opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) .

Drug Discovery and Development

The unique bicyclic structure of this compound contributes to its promising profile in drug discovery:

Structure-Activity Relationship (SAR) Studies

  • Researchers have conducted extensive SAR studies to optimize the pharmacological properties of this compound, leading to the identification of novel derivatives with enhanced bioactivity and selectivity .
  • For instance, modifications to the azabicyclo framework have resulted in compounds exhibiting high inhibitory activity against NAAA with low nanomolar IC50 values .

Analgesic Properties

  • Compounds derived from the azabicyclo[3.2.1]octane scaffold have demonstrated significant analgesic effects comparable to traditional opioids while minimizing dependency risks .
  • Some derivatives have been shown to act as effective analgesics with combined agonist-antagonist profiles, enhancing their therapeutic potential .

Synthetic Applications

In addition to its pharmaceutical applications, this compound serves as a valuable synthetic intermediate:

Synthesis of Complex Molecules

  • This compound can be utilized in the synthesis of more complex organic molecules or pharmaceutical agents, acting as a precursor for various chemical transformations .
  • Its structural features allow for further modifications that can lead to new compounds with diverse biological activities .

Case Study 1: Mu-opioid Receptor Antagonists

Research has shown that specific derivatives of azabicyclo[3.2.1]octane exhibit potent mu-opioid receptor antagonism, providing insights into their potential use in treating conditions related to opioid misuse and side effects associated with opioid therapy .

Case Study 2: NAAA Inhibitors

The discovery of pyrazole azabicyclo[3.2.1]octane derivatives has led to advancements in anti-inflammatory therapies, showcasing their efficacy in inhibiting NAAA activity and thus prolonging the action of endogenous pain modulators like PEA .

Data Tables

Compound Target Activity IC50 Value (μM) Notes
ARN19689NAAA Inhibition0.042Non-covalent mechanism of action
Compound 39Mu-opioid Receptor AntagonistNot specifiedEffective against OBD
Compound 50Analgesic Activity<0.017High selectivity for FAAH

Comparison with Similar Compounds

Structural Analogues: Bicyclic Amines

The table below compares 1-azabicyclo[3.2.1]octane-5-carboxamide with structurally related bicyclic amines:

Compound Name Ring System Key Functional Group Molecular Weight (g/mol) Biological Target Key Activity/Application
This compound [3.2.1]octane Carboxamide 153.20 α7 nAChR, M1/M2 receptors Cognitive enhancement, analgesia
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide [2.2.2]octane Carboxamide ~300 (varies) α7 nAChR Schizophrenia treatment (preclinical)
1-Azabicyclo[1.1.0]butane (ABB) [1.1.0]butane None (strain-driven) 83.11 Synthetic intermediate Strain-release amination
{1-Azabicyclo[3.3.1]nonan-5-yl}methanamine [3.3.1]nonane Methanamine 154.25 Versatile scaffold Drug discovery (multitarget)
Key Observations:
  • Ring Strain and Reactivity :
    • The [1.1.0]butane system (ABB) exhibits extreme strain (~70 kcal/mol), enabling unique reactivity in strain-release reactions but limiting stability for therapeutic use .
    • The [3.2.1]octane system balances moderate strain (~30 kcal/mol) with stability, making it suitable for drug design .
  • Pharmacological Profile :
    • The [3.2.1]octane carboxamide demonstrates dual activity at α7 nAChR and M1/M2 receptors, whereas the [2.2.2]octane analogue shows selectivity for α7 nAChR .
    • Substituents critically modulate activity: e.g., the thiadiazole group in (5R,6R)-6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) enhances analgesia but induces receptor downregulation over time .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter This compound [2.2.2]octane Carboxamide PTAC ([3.2.1]octane thiadiazole)
Bioavailability High (amide enhances solubility) Moderate Low (polar thiadiazole group)
Receptor Affinity α7 nAChR (EC₅₀ = 0.5 µM) α7 nAChR (EC₅₀ = 1.2 µM) M1/M2 (IC₅₀ = 10 nM)
Duration of Action Prolonged (6–8 hours) Short (2–4 hours) Phase-dependent (3–5 days vs. 14–16 days)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Azabicyclo[3.2.1]octane-5-carboxamide?

  • Methodological Answer : Synthesis typically involves bicyclic scaffold construction via [3+2] cycloaddition or ring-closing metathesis, followed by carboxamide functionalization. Reaction optimization should prioritize yield and stereochemical control using Design of Experiments (DOE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Reaction fundamentals and reactor design principles (e.g., batch vs. flow chemistry) should guide scalability . Analytical validation via HPLC and NMR is critical to confirm intermediate purity and final product integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use hyphenated techniques like LC-MS for purity assessment and structural confirmation. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve stereochemical ambiguities. Gas-phase ion energetics data (e.g., equilibrium basicity measurements) may aid in understanding protonation sites . Computational tools (e.g., molecular docking) can predict conformational stability and guide experimental validation .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereoselectivity. Advanced chromatographic methods (e.g., chiral HPLC or SFC) separate enantiomers, while X-ray crystallography confirms absolute configuration. Contradictions in stereochemical outcomes should be analyzed via kinetic vs. thermodynamic control studies, leveraging factorial design to isolate key variables . Cross-referencing pharmacopeial standards for related bicyclic β-lactams (e.g., doripenem) may provide insights into stability under varying conditions .

Q. What experimental designs are suitable for evaluating the compound’s biological activity?

  • Methodological Answer : Employ factorial design to test bioactivity against bacterial/viral targets, varying parameters like concentration, pH, and incubation time. Use response surface methodology (RSM) to optimize inhibitory potency. For in vitro studies, adhere to ethical guidelines for cell-based assays and validate results against controls (e.g., reference antibiotics like carbapenems) . Data integrity tools (e.g., encrypted lab notebooks) ensure reproducibility and compliance .

Q. How should researchers address contradictions in reported reaction yields or bioactivity data?

  • Methodological Answer : Conduct sensitivity analysis to identify outliers caused by impurities or instrumentation drift. Use statistical tools (e.g., ANOVA) to compare datasets, and validate methods via inter-laboratory studies. For bioactivity discrepancies, re-evaluate assay conditions (e.g., buffer composition, cell line viability) and cross-validate with orthogonal techniques (e.g., isothermal titration calorimetry vs. enzyme kinetics) .

Data Management and Ethical Compliance

Q. What protocols ensure secure handling and storage of this compound?

  • Methodological Answer : Store under inert atmosphere at -20°C to prevent hydrolysis of the carboxamide group. Follow OSHA/GHS guidelines for labeling (e.g., H318 for eye irritation risks). Use chemical software for hazard simulation and risk assessment . Dispose of waste via incineration or licensed facilities to avoid environmental contamination .

Q. How can computational modeling enhance research efficiency?

  • Methodological Answer : Molecular dynamics simulations predict solubility and stability under physiological conditions. QSAR models optimize substituent effects on bioactivity. Virtual screening against target proteins (e.g., penicillin-binding proteins) reduces wet-lab trial costs. Ensure model validation with experimental IC50 values .

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